

A Comprehensive Technical Review of Cinnamyl Formate

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Compound of Interest

Compound Name: Cinnamyl formate

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Abstract

Cinnamyl formate is an organic ester known for its characteristic sweet, floral, and balsamic aroma.^{[1][2]} It is a member of the cinnamyl derivatives group and is primarily utilized as a flavoring agent and fragrance ingredient in the food, cosmetic, and perfume industries.^{[1][3][4]} This technical guide provides a comprehensive review of the existing research on **cinnamyl formate**, covering its physicochemical properties, synthesis methodologies, metabolic pathways, and toxicological profile. Detailed experimental protocols for synthesis and analysis are presented, alongside structured data tables for easy comparison. Visual diagrams of key processes are included to facilitate a deeper understanding of its chemical and biological behavior.

Physicochemical Properties

Cinnamyl formate, also known as 3-phenyl-2-propen-1-yl formate, is a colorless to pale yellow liquid.^{[4][5]} It is characterized by a balsamic, fruity-floral scent and a bittersweet taste reminiscent of apple.^{[2][3]} While miscible in ethanol, ether, chloroform, and most non-volatile oils, it is nearly insoluble in water.^[4]

Table 1: Physicochemical Properties of **Cinnamyl Formate**

Property	Value	Reference(s)
Molecular Formula	C₁₀H₁₀O₂	[1] [6]
Molecular Weight	162.19 g/mol	[4]
CAS Number	104-65-4	[3] [6]
Appearance	Colorless to pale yellow liquid	[1] [4] [5]
Odor	Balsamic, fruity, floral, green, herbaceous	[3] [5]
Boiling Point	250-254 °C at 760 mmHg	[3] [4] [5]
Density	1.077 - 1.082 g/mL at 25 °C	[3] [4] [5]
Refractive Index	1.550 - 1.556 at 20 °C	[3] [4] [5]
Flash Point	> 100 °C (> 230 °F)	[4] [5]

| Solubility | Insoluble in water; soluble in organic solvents and oils. |[\[1\]](#)[\[4\]](#) |

Synthesis of Cinnamyl Formate

The synthesis of **cinnamyl formate** is primarily achieved through the esterification of cinnamyl alcohol. Various methods have been reported, ranging from direct chemical catalysis to more modern enzymatic routes.

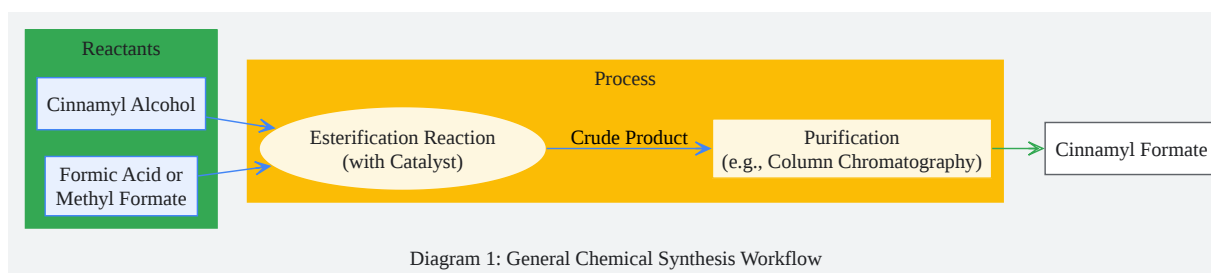
Chemical Synthesis

The most common preparation method is the direct esterification of cinnamyl alcohol with formic acid.[\[2\]](#)[\[3\]](#) Another reported, though less economical, method involves the reaction of sodium formate with cinnamyl chloride.[\[4\]](#) A more recent protocol utilizes an N-heterocyclic carbene (NHC) catalyst for the formylation of cinnamyl alcohol.

Experimental Protocol: NHC-Catalyzed Synthesis of Cinnamyl Formate

This protocol is adapted from a described N-heterocyclic carbene-catalyzed formylation.[\[3\]](#)

- Preparation: To a flame-dried flask equipped with a stir bar and activated molecular sieves, add IMes-HCl (A1-HCl, 6.8 mg, 0.02 mmol) and toluene (2 mL) under an inert atmosphere.
- Activation: Slowly add a 0.5 M toluene solution of KHMDS (0.04 mL) to the stirring suspension and continue stirring for 15 minutes.
- Reaction: Add a toluene (2 mL) solution of cinnamyl alcohol (1 mmol) and methyl formate (600 mg, 10 mmol).
- Incubation: Seal the flask and heat the reaction for 16 hours at 45 °C.
- Purification: Upon completion, the crude product is directly sampled onto a silica gel column for purification to yield **cinnamyl formate**.^[3]



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Diagram 1: General Chemical Synthesis Workflow

Potential Enzymatic Synthesis

While specific protocols for **cinnamyl formate** are not detailed in the reviewed literature, the enzymatic synthesis of related esters like cinnamyl acetate and other formate esters is well-documented.^{[7][8]} Lipases, particularly immobilized forms like Novozym 435, are effective catalysts for esterification under mild conditions, offering a greener alternative to chemical methods.^{[7][8]}

Experimental Protocol: Generalized Enzymatic Esterification

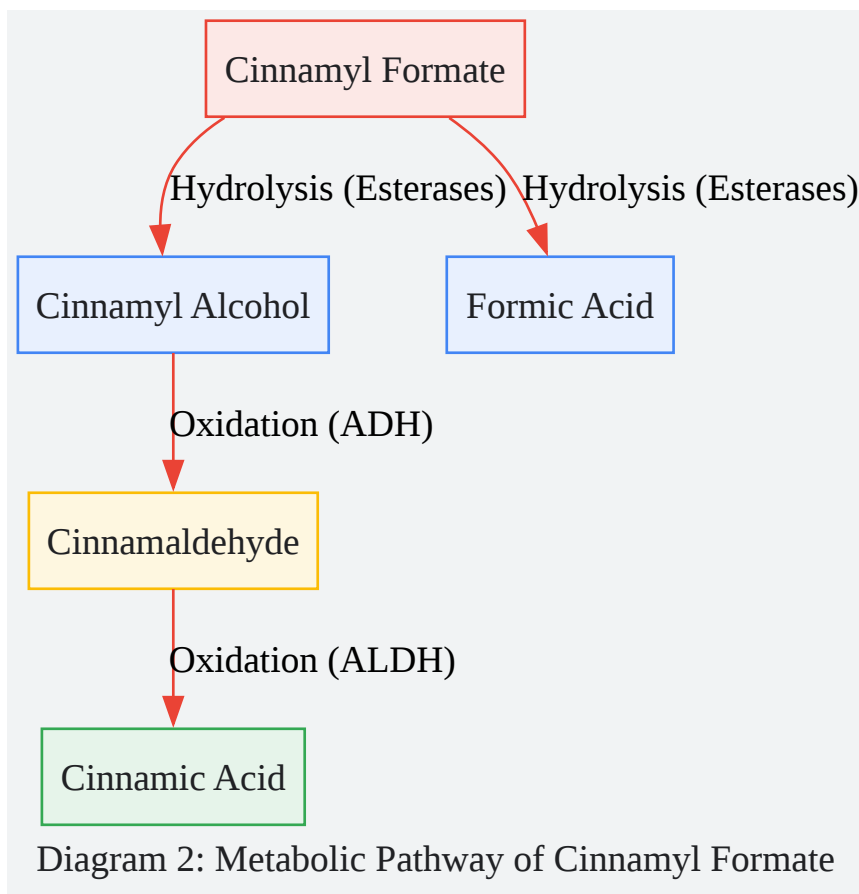
This generalized protocol is based on methodologies for similar short-chain esters.^[7]

- **Setup:** In a reaction vessel, combine cinnamyl alcohol and formic acid. A molar excess of the alcohol may be required to drive the reaction.
- **Solvent:** Add a suitable organic solvent (e.g., n-heptane or 1,2-dichloroethane) to the mixture.
- **Catalyst:** Add an immobilized lipase, such as Novozym 435 (e.g., at a concentration of 15 g/L).
- **Incubation:** Incubate the mixture at an optimized temperature (e.g., 40 °C) with continuous stirring in a shaking incubator.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction, the enzyme can be filtered off for reuse. The solvent is removed under reduced pressure, and the product is purified as necessary.

Biological Activity and Metabolism

Metabolism and Pharmacokinetics

Cinnamyl formate is part of the cinnamyl derivatives group evaluated by the Flavor and Extract Manufacturers Association (FEMA) and is Generally Recognized as Safe (GRAS) for its use as a flavoring agent.^{[9][10]} Like other cinnamyl esters, it is expected to be rapidly hydrolyzed in the body by esterase enzymes into its constituent parts: cinnamyl alcohol and formic acid.^{[3][9]} Cinnamyl alcohol is then readily oxidized by alcohol dehydrogenase (ADH) to cinnamaldehyde, which is further oxidized by aldehyde dehydrogenase (ALDH) to cinnamic acid.^[9]



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Diagram 2: Metabolic Pathway of **Cinnamyl Formate**

Toxicology

The toxicological profile of **cinnamyl formate** has been evaluated, indicating low acute toxicity. A toxicologic and dermatologic review concluded it is safe for use as a fragrance ingredient.^[11]

Table 2: Toxicological Data for **Cinnamyl Formate**

Test	Species	Route	Value	Reference(s)
Acute Oral Toxicity (LD ₅₀)	Rat	Oral	2.9 g/kg (range 2.38-3.54 g/kg)	[4][9]
Acute Dermal Toxicity (LD ₅₀)	Rabbit	Dermal	> 5 g/kg	[4]

| Skin Irritation | Human | Dermal | No irritation or sensitization (4% solution) |[5] |

Experimental Protocol: General Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a generalized representation based on modern guidelines, similar to those used for related compounds like cinnamyl cinnamate.[10]

- **Animal Selection:** Use a small number of female rats (e.g., 5 animals). Fast the animals overnight before dosing.
- **Dose Preparation:** Prepare the test substance (**cinnamyl formate**) as a solution or suspension in an appropriate vehicle (e.g., corn oil).
- **Dosing:** Administer a single dose by oral gavage. A starting dose is selected based on available data.
- **Observation:** Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and then daily for a total of 14 days.
- **Data Collection:** Record all signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights before dosing and at least weekly thereafter.
- **Endpoint:** At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. The LD₅₀ value is estimated based on the pattern of outcomes (survival or death).

Other Potential Bioactivities

While direct research into the specific antimicrobial or antioxidant activities of **cinnamyl formate** is limited, studies on its parent compounds and related esters provide valuable insights. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[12][13][14] Esterification of cinnamic acid has been shown to enhance its antimicrobial and antioxidant potential, often attributed to increased lipophilicity which facilitates passage through microbial cell membranes.[12][13] Therefore, it is plausible that **cinnamyl formate** may exhibit similar bioactivities, representing a promising area for future investigation.

Analytical Methodologies

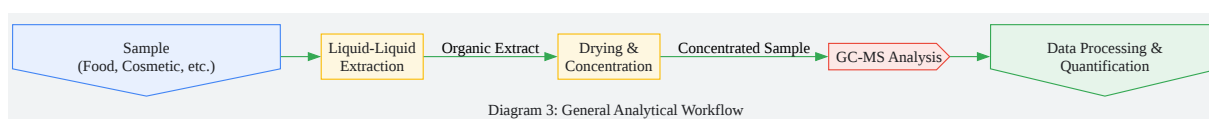
The quantification and identification of **cinnamyl formate** in various matrices, such as food or cosmetic products, are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation of volatile compounds and their subsequent identification based on their mass spectrum.

Experimental Protocol: Generalized Quantification by GC-MS

This protocol is adapted from a method for analyzing a related compound, cinnamyl cinnamate, in a beverage matrix.^[10]

- Sample Preparation:
 - For a liquid sample (e.g., beverage), degas if necessary.
 - Perform a liquid-liquid extraction by mixing the sample (e.g., 50 mL) with an organic solvent like dichloromethane (e.g., 50 mL) in a separatory funnel.
 - Shake vigorously and allow the layers to separate. Collect the organic layer.
 - Repeat the extraction of the aqueous layer with a fresh portion of the solvent.
- Drying and Concentration:
 - Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
 - Filter the extract and concentrate it to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Transfer the concentrated extract to a GC vial.
 - Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

- Run the analysis using an appropriate temperature program and acquire data in Selected Ion Monitoring (SIM) mode using characteristic ions for **cinnamyl formate**.
- Quantification:
 - Prepare a series of calibration standards of **cinnamyl formate** in the same solvent.
 - Analyze the standards using the same GC-MS method to create a calibration curve.
 - Quantify the amount of **cinnamyl formate** in the sample by comparing its peak area to the calibration curve.



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Diagram 3: General Analytical Workflow

Conclusion and Future Directions

Cinnamyl formate is a well-characterized fragrance and flavor ingredient with a strong safety profile. Its synthesis is straightforward, and established analytical methods exist for its detection. The primary body of research has focused on its use in consumer products, with comprehensive toxicological data supporting its GRAS status. However, there is a notable gap in the literature concerning its specific biological activities beyond flavor and aroma. Given that related cinnamic acid esters exhibit significant antimicrobial and antioxidant properties, future research should be directed towards a systematic in vitro and in vivo evaluation of **cinnamyl formate**'s potential therapeutic effects. Such studies could uncover new applications for this compound in the pharmaceutical and drug development sectors.

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